Eurycoma longifolia, commonly referred to as Tongkat Ali or Pasak Bumi, has been traditionally used in Southeast Asian medicine for its aphrodisiac properties and to treat ailments such as malaria and dysentery. The roots of this plant are rich in quassinoids, including Pasakbumin A, B, C, and D, which have been studied for their therapeutic potential . Pasakbumin B specifically has garnered attention due to its unique structural features and bioactivity.
The synthesis of Pasakbumin B typically involves the epoxidation of Eurycomanone (Pasakbumin A) using m-chloroperbenzoic acid. The process can be summarized as follows:
The reaction yields epimeric epoxides, with Pasakbumin B being identified as the minor product, characterized by its melting point and spectral data .
Pasakbumin B has a complex molecular structure that can be represented by the molecular formula . The structural analysis reveals several key features:
Pasakbumin B participates in various chemical reactions that underscore its biological activity:
The mechanism of action for Pasakbumin B primarily involves its role as an NF-kB inhibitor. This inhibition leads to:
Pasakbumin B exhibits several notable physical and chemical properties:
Pasakbumin B has several scientific applications due to its pharmacological properties:
Pasakbumin B (chemical name: 13β,21-epoxyeurycomanone) is a C-20 quassinoid derived from the triterpenoid biosynthetic pathway in Eurycoma longifolia. Quassinoids originate from apo-euphol or apo-tirucallol precursors through a series of oxidative modifications. In E. longifolia, the pathway begins with the mevalonate (MVA) pathway, producing squalene as a key intermediate. Squalene undergoes triterpenoid cyclization to form protolimonoids, followed by multistep oxidation by cytochrome P450 enzymes to yield the basic quassinoid skeleton. Pasakbumin B is biosynthesized from eurycomanone (a parent compound) via epoxidation at C13–C21, a signature structural elaboration [9] [10].
Table 1: Key Biosynthetic Intermediates in Pasakbumin B Formation
Precursor | Intermediate Compound | Enzymatic Reaction |
---|---|---|
Squalene | Protolimonoid | Oxidosqualene cyclization |
Protolimonoid | Eurycomanone | C18/C20 oxygenation, lactonization |
Eurycomanone | Pasakbumin B | C13–C21 epoxidation |
The epoxy bridge between C13 and C21 defines Pasakbumin B’s structure. This epoxidation is catalyzed by cytochrome P450 monooxygenases (CYPs), which facilitate oxygen transfer to the C13–C21 double bond of eurycomanone. The reaction requires NADPH and O₂ as cofactors, producing a highly strained 3-atom cyclic ether. Concurrently, dehydrogenases and oxidoreductases modify the C-20 skeleton:
Pasakbumin B belongs to the picrasane group of quassinoids, characterized by a C20 backbone with C18 and C20 oxygenations. Key differentiators:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7